molecular formula C8H15O2PS2 B14571287 Methyl 3-[(diethylphosphorothioyl)sulfanyl]prop-2-enoate CAS No. 61401-28-3

Methyl 3-[(diethylphosphorothioyl)sulfanyl]prop-2-enoate

Cat. No.: B14571287
CAS No.: 61401-28-3
M. Wt: 238.3 g/mol
InChI Key: UIYANUFGBBHLAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(diethylphosphorothioyl)sulfanyl]prop-2-enoate is an organic compound with a complex structure that includes a phosphorothioate group and a sulfanyl group attached to a prop-2-enoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(diethylphosphorothioyl)sulfanyl]prop-2-enoate typically involves the reaction of diethyl phosphorothioate with a suitable alkene precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as distillation or chromatography to remove any impurities and obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(diethylphosphorothioyl)sulfanyl]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine or phosphine oxide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phosphines or phosphine oxides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[(diethylphosphorothioyl)sulfanyl]prop-2-enoate has several applications in scientific research:

    Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or as a drug delivery agent.

    Industry: Utilized in the development of new materials with unique properties, such as flame retardants or plasticizers.

Mechanism of Action

The mechanism of action of Methyl 3-[(diethylphosphorothioyl)sulfanyl]prop-2-enoate involves its interaction with molecular targets through its reactive functional groups. The phosphorothioate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The sulfanyl group can also participate in redox reactions, affecting the redox state of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-methylphenyl)prop-2-enoate
  • Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate

Comparison

Methyl 3-[(diethylphosphorothioyl)sulfanyl]prop-2-enoate is unique due to the presence of both phosphorothioate and sulfanyl groups, which confer distinct chemical reactivity and biological activity. In contrast, similar compounds like Methyl 3-(3-methylphenyl)prop-2-enoate and Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate lack these functional groups and therefore exhibit different chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

61401-28-3

Molecular Formula

C8H15O2PS2

Molecular Weight

238.3 g/mol

IUPAC Name

methyl 3-diethylphosphinothioylsulfanylprop-2-enoate

InChI

InChI=1S/C8H15O2PS2/c1-4-11(12,5-2)13-7-6-8(9)10-3/h6-7H,4-5H2,1-3H3

InChI Key

UIYANUFGBBHLAP-UHFFFAOYSA-N

Canonical SMILES

CCP(=S)(CC)SC=CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.